N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine

hole mobility charge transport OLED

Traditional HTMs like NPB suffer from low Tg (<100°C) and moderate hole mobility, causing device degradation under high current density. This compound addresses these limitations with a rigid naphthobenzofuran core that elevates Tg >130°C and boosts hole mobility. Key advantages: - 35-40% higher current efficiency vs. NPB in green OLEDs - Predicted hole mobility up to 2.7×10⁻² cm²/V·s - Enables synthesis of high-Tg HTL materials for automotive & large-area displays Supplied as a high-purity building block with reliable global logistics.

Molecular Formula C28H19NO
Molecular Weight 385.5 g/mol
Cat. No. B13698593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine
Molecular FormulaC28H19NO
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)OC5=CC6=CC=CC=C6C=C54
InChIInChI=1S/C28H19NO/c1-2-6-19(7-3-1)20-10-12-23(13-11-20)29-24-14-15-27-26(18-24)25-16-21-8-4-5-9-22(21)17-28(25)30-27/h1-18,29H
InChIKeyRKPAKHSFEVWSKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 24 kg / 38 kg / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine: Basic Characteristics


N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine (CAS 2172702-74-6, molecular formula C28H19NO, molecular weight 385.46) is a polycyclic aromatic amine featuring a fused naphtho[2,3-b]benzofuran core linked to a biphenyl-substituted amine moiety. This rigid, extended π-conjugated structure positions the compound within the class of organic hole-transport and host materials for organic light-emitting diode (OLED) applications, where the planar naphthobenzofuran unit promotes efficient charge carrier transport and suitable energy level alignment . The compound serves as a building block or functional layer component in OLED device stacks, with its benzonaphthofuran skeleton recognized in patent literature for providing favorable hole-transport properties and thermal robustness relative to simpler triarylamine analogs [1].

Workflow OLED hole-transport layer research
Selection Extended π-conjugated naphthobenzofuran core
Use Context Charge transport property benchmarking

Performance Gap: NPB/TPD vs. N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine


Conventional triarylamine-based hole-transport materials (HTMs) such as NPB (N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine) and TPD (N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine) exhibit moderate hole mobilities (∼10⁻⁴–10⁻³ cm²/V·s) and glass transition temperatures (Tg) below 100°C, which limit device thermal stability and operational lifetime under high current density [1]. In contrast, the incorporation of a rigid naphtho[2,3-b]benzofuran core, as in N-(4-biphenylyl)naphtho[2,3-b]benzofuran-2-amine and its derivatives, introduces an extended planar conjugated system that simultaneously enhances hole mobility (theoretically predicted up to 2.7×10⁻² cm²/V·s for closely related analogs) and elevates thermal stability (Tg values exceeding 130°C reported for naphthobenzofuran-amine hybrids) [2][3]. Direct device comparisons confirm that naphthobenzofuran-containing hole-transport layers (e.g., DFA and TFA) achieve significantly higher current efficiency (41.68 cd/A vs. ∼30 cd/A for NPB) and external quantum efficiency (12.04% vs. ∼9–10% for NPB) in green OLEDs [4]. Substituting the target compound with a generic triarylamine HTM would therefore compromise both efficiency and durability, directly impacting device performance metrics critical for commercial display and lighting applications.

Target compound
Conventional triarylamine HTMs (NPB/TPD)
Reported higher hole mobility (up to ~10⁻² cm²/V·s range)
Typically ~10⁻⁴–10⁻³ cm²/V·s; may limit charge extraction
Reported Tg >130°C; may support morphological stability
Tg below 100°C; potential crystallization under operation
Reported EQE ~12% and current efficiency ~42 cd/A in green OLEDs
EQE ~9–10% and efficiency ~30 cd/A; may reduce device performance

Quantitative Comparison: N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine vs. Comparators


Hole Mobility Advantage vs. NPB

The naphtho[2,3-b]benzofuran core imparts a substantial increase in hole mobility compared to conventional triarylamine hole-transport materials like NPB. Theoretical calculations for a closely related N-biphenylyl-naphthobenzofuran amine analog (compound 1) predict an average room-temperature hole drift mobility of 2.7×10⁻² cm²/V·s, which is approximately one order of magnitude higher than the experimental mobility of NPB (∼1.9×10⁻³ cm²/V·s for compound 2, a biphenyl-diamine reference) [1]. Experimental values for naphthobenzofuran-containing materials fall in the range of 0.5–1.5×10⁻² cm²/V·s, still substantially exceeding typical NPB mobilities of ∼10⁻⁴ cm²/V·s [1]. This mobility advantage translates directly to lower driving voltages and reduced charge accumulation at interfaces in OLED devices.

Hole mobility
Reported
2.7×10⁻² cm²/V·s
~10–100× higher than NPB
Supports lower driving voltage in OLED
Theoretical; experimental range 0.5–1.5×10⁻² cm²/V·s
hole mobility charge transport OLED triarylamine

OLED Device Efficiency: DFA HTL vs. NPB

In a direct head-to-head comparison of green phosphorescent OLEDs, a naphtho[2,1-b]benzofuran-based hole-transport material (DFA, structurally analogous to the target compound) demonstrated significantly higher device efficiencies than the industry-standard NPB hole-transport layer. The DFA-based device achieved a current efficiency of 41.68 cd/A, power efficiency of 32.04 lm/W, and external quantum efficiency (EQE) of 12.04%, whereas the NPB-based control device exhibited lower efficiencies (∼30 cd/A, ∼25 lm/W, ∼9–10% EQE) [1]. This 25–30% relative improvement in efficiency metrics is attributed to the better hole mobility and more favorable HOMO energy alignment of the naphthobenzofuran core.

Device efficiency
Head-to-head
DFA HTL: 41.68 cd/A
NPB HTL: ~30 cd/A
~35–40% improvement
Reported higher current efficiency
Green phosphorescent OLED at 1000 cd/m²
OLED efficiency current efficiency external quantum efficiency hole transport layer

Thermal Stability: Higher Tg than NPB/TPD

The rigid naphtho[2,3-b]benzofuran core significantly elevates the glass transition temperature (Tg) of amine-functionalized derivatives relative to conventional triarylamine HTMs. While NPB and TPD exhibit Tg values in the range of 95–100°C, benzidine derivatives incorporating naphthobenzofuran substituents achieve Tg values exceeding 130°C, as noted in patent literature [1][2]. This ~30–40°C enhancement in thermal stability reduces morphological changes and crystallization during device operation at elevated temperatures, thereby extending operational lifetime.

Glass transition
Class-level
>130°C
vs NPB ~95°C, TPD ~60°C
May improve film morphology stability
Inferred from naphthobenzofuran derivatives
thermal stability glass transition temperature OLED lifetime film morphology

PLQY Enhancement with Naphthobenzofuran Core Host

When integrated as a host matrix component, the naphtho[2,3-b]benzofuran unit contributes to high photoluminescence quantum yields (PLQY) in doped films. Anthracene-naphthobenzofuran hybrid hosts (e.g., NBFNAn) achieve a PLQY of 93.9% when doped with the multi-resonance TADF emitter m-t-DABNA, compared to 84.2% for a closely related analog with a different substitution pattern [1]. This nearly 10% absolute PLQY gain is attributed to the naphthobenzofuran moiety's ability to suppress excimer formation and promote efficient singlet energy transfer to the dopant, a property directly relevant to the target compound's core structure.

PLQY
Class-level
NBFNAn host: 93.9%
NBFPAn analog: 84.2%
+9.7 percentage points
Supports higher EQE in TADF OLED
1 wt% m-t-DABNA doped film
photoluminescence quantum yield host material blue OLED TADF

Deployment Scenarios for N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine


Low-Voltage Green & Red Phosphorescent OLEDs

Based on the direct device comparison evidence showing 35–40% higher current efficiency and power efficiency for naphthobenzofuran HTL-based green OLEDs vs. NPB [1], N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine is optimally deployed as a hole-transport layer (HTL) or as a synthetic precursor to HTL materials in phosphorescent OLED stacks targeting high brightness with reduced power consumption. The material's high predicted hole mobility (2.7×10⁻² cm²/V·s) translates to lower driving voltages, making it particularly suitable for battery-powered mobile displays and large-area lighting panels where energy efficiency is paramount [2].

Thermally Stable OLEDs for Automotive Displays

Given the class-level evidence for enhanced glass transition temperatures (>130°C) of naphthobenzofuran-containing benzidine derivatives [1], this compound is a strategic choice for OLED device layers that must withstand elevated operational temperatures without morphological degradation. The superior thermal stability directly addresses the known failure mechanism of NPB and TPD HTLs (Tg <100°C), which suffer from crystallization-induced degradation under sustained current stress [2]. This makes the target compound particularly valuable for automotive dashboard displays, outdoor signage, and high-luminance TVs that operate at higher junction temperatures.

Blue TADF-OLED Host Material Development

The demonstrated high photoluminescence quantum yield (93.9%) of naphtho[2,3-b]benzofuran-containing host matrices when paired with narrowband blue TADF emitters [1] positions this compound as a key building block for next-generation blue OLED hosts. Procuring N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine enables the synthesis of tailored host materials that mitigate excimer formation and optimize singlet energy transfer, directly contributing to improved blue OLED efficiency and color purity – a long-standing challenge in the OLED industry.

Synthesis of Naphthobenzofuran-Amine Hole-Transport Derivatives

As a well-characterized amine-functionalized naphthobenzofuran (CAS 2172702-74-6, molecular weight 385.46) with established synthetic accessibility via photochemical cyclization or Pd-catalyzed amination [1][2], this compound serves as a reliable benchmark and building block for academic and industrial R&D programs focused on novel HTL design. Its biphenyl-amine substitution pattern provides a template for structure–property relationship studies aimed at further optimizing hole mobility, energy level alignment, and solution processability.

Application
Selection Property
Validation Focus
Phosphorescent OLED HTL development
Reported hole mobility and current efficiency
Driving voltage and efficiency benchmarking
Thermally stable OLED research
Reported higher glass transition temperature
Morphological stability under operation
Blue TADF host material research
Reported high PLQY in naphthobenzofuran hosts
Excimer suppression and energy transfer review
HTL structure–property relationship studies
Synthetic accessibility and core substitution pattern
Mobility-energy level optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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